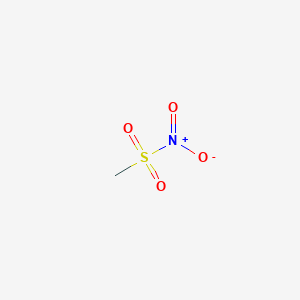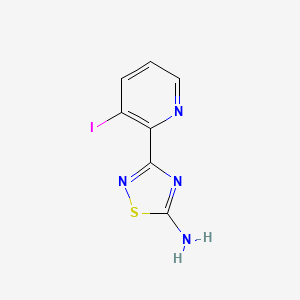![molecular formula C16H30OSi B12626571 [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 920019-14-3](/img/structure/B12626571.png)
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a hept-4-en-6-yn-1-yl group attached to a tri(propan-2-yl)silane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of hept-4-en-6-yn-1-ol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby influencing the reactivity and selectivity of the reactions. Additionally, its unique structure allows it to participate in various chemical transformations, contributing to its versatility in synthetic applications.
類似化合物との比較
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
- [(Hept-4-en-6-yn-1-yl)oxy]tri(methyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(ethyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(butyl)silane
These compounds share similar structural features but differ in the nature of the alkyl groups attached to the silicon atom. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific applications.
特性
CAS番号 |
920019-14-3 |
|---|---|
分子式 |
C16H30OSi |
分子量 |
266.49 g/mol |
IUPAC名 |
hept-4-en-6-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H30OSi/c1-8-9-10-11-12-13-17-18(14(2)3,15(4)5)16(6)7/h1,9-10,14-16H,11-13H2,2-7H3 |
InChIキー |
UYJBXXUATABGTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
![3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol](/img/structure/B12626501.png)

![(2S)-2-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12626507.png)


![D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)


![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)


